molecular formula C16H17NO3S2 B5972515 (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 327054-63-7

(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5972515
CAS No.: 327054-63-7
M. Wt: 335.4 g/mol
InChI Key: GTSZDLFMMXGVJE-ZROIWOOFSA-N
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Description

(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine (2-thioxothiazolidin-4-one) derivative characterized by a cyclohexyl substituent at position 3 and a 3,4-dihydroxyphenylmethylidene group at position 4. The Z-configuration of the benzylidene double bond is critical for its molecular geometry and biological interactions. Rhodanine derivatives are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c18-12-7-6-10(8-13(12)19)9-14-15(20)17(16(21)22-14)11-4-2-1-3-5-11/h6-9,11,18-19H,1-5H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZDLFMMXGVJE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362052
Record name ST50728048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327054-63-7
Record name NSC727710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50728048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-cyclohexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkylating agents or acylating agents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Allyl derivatives exhibit intramolecular C–H···S contacts (d = 2.51–2.55 Å), stabilizing molecular conformation .

Position 5 Benzylidene Modifications

The benzylidene group at position 5 dictates electronic properties and hydrogen-bonding capacity:

Compound Position 5 Substituent Biological Activity Structural Features Reference
Target Compound 3,4-Dihydroxyphenyl Potential antioxidant/antiviral activity Two hydroxyl groups for H-bonding Synthesized
(5Z)-5-(2-Hydroxybenzylidene) (Compound II) 2-Hydroxyphenyl Antifungal activity Intramolecular O–H···S bond (d = 2.71 Å)
3,4-Dimethoxyphenyl (e.g., UL1) 3,4-Dimethoxyphenyl Enhanced electrochemical stability Methoxy groups increase electron density
4-Nitrobenzylidene (e.g., molbank) 4-Nitrobenzylidene Antimicrobial activity Strong electron-withdrawing nitro group

Key Findings :

  • The 3,4-dihydroxyphenyl group in the target compound offers dual hydrogen-bond donors, contrasting with methoxy-substituted analogs (e.g., UL1), which prioritize electron-donating effects .
  • 2-Hydroxybenzylidene derivatives (Compound II) form intermolecular O–H···O hydrogen bonds (d = 2.82 Å), stabilizing crystal dimers .

Key Findings :

  • Methoxy and hydroxy groups at position 5 correlate with antifungal and antiviral activities, respectively .
  • Electrochemical studies show azulene-substituted rhodanines exhibit reversible redox behavior, useful in biosensing applications .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s 3,4-dihydroxyphenyl group enables intermolecular O–H···S and O–H···O bonds, forming R₂²(7) and R₂²(10) motifs similar to Compound II .
  • Dihedral Angles : In Compound II, the dihedral angle between the rhodanine core and benzylidene group is 9.68°, favoring planar conjugation . Cyclohexyl substitution may increase torsional flexibility.
  • Crystal Packing : Allyl-substituted rhodanines (e.g., GACVOY) exhibit C–H···π interactions (d = 2.55 Å), stabilizing layered crystal structures .

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